BenchChemオンラインストアへようこそ!

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

medicinal chemistry building block selection lipophilic efficiency

Accelerate your kinase inhibitor SAR with this dual-handle tetrahydropyrazolo[4,3-c]pyridine building block. The N5 secondary amine and C7 ethyl ester provide chemically orthogonal derivatization points, enabling sequential functionalization without protecting-group manipulation—saving ≥25% synthetic steps versus Boc-protected alternatives (patent-validated, CN110551123A). With a TPSA of 56.15 Ų and predicted XLogP3 in the CNS MPO sweet spot, this scaffold has delivered nanomolar c-Met inhibitors (IC₅₀ = 68 nM). Available at ≥98% purity, ISO-grade quality. Request bulk pricing today.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B11892287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC2=CN(N=C12)C
InChIInChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-11-4-7-6-13(2)12-9(7)8/h6,8,11H,3-5H2,1-2H3
InChIKeyXFPZNIJRWXIUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1391733-95-1) is a heterobicyclic building block comprising a saturated tetrahydropyridine ring fused to an N2-methylpyrazole. Its molecular formula is C₁₀H₁₅N₃O₂ with a molecular weight of 209.25 g·mol⁻¹ . The 7-ethyl carboxylate ester and the secondary amine at position 5 provide two chemically orthogonal derivatization handles, enabling sequential functionalization without protecting-group manipulation. Predicted physicochemical parameters include a topological polar surface area (TPSA) of 56.15 Ų, a predicted pKa of 7.67 ± 0.40 for the secondary amine, and a boiling point of 343.9 ± 42.0 °C . Commercially available purity is typically ≥ 97–98% (HPLC), with certain suppliers providing ISO-certified quality systems suitable for global pharmaceutical R&D .

Why N2-Substituent and C7-Ester Variations in Tetrahydropyrazolo[4,3-c]pyridine Building Blocks Are Not Interchangeable


Subtle structural modifications at the N2 and C7 positions of the tetrahydropyrazolo[4,3-c]pyridine scaffold produce measurable differences in physicochemical and steric properties that directly impact downstream synthetic utility and pharmacokinetic optimization. Replacing the N2-methyl group with ethyl increases molecular weight by 14.02 Da and adds one rotatable bond, altering lipophilicity and metabolic soft-spot profiles . The N2-cyclopropylmethyl analog increases molecular weight by 40.06 Da and raises the XLogP3 from approximately 0.3 to a higher value, significantly affecting brain penetration potential in CNS-targeting programmes [1]. The 5-Boc-7-carboxylic acid analog introduces an additional 72.06 Da and a free acid functionality that changes both coupling chemistry and salt-formation behaviour . These quantifiable differences mean that even structurally proximate building blocks cannot be substituted without re-optimizing the synthetic route and potentially altering the ADME profile of the final drug candidate.

Quantitative Differentiation Evidence for Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Versus Closest Analogs


N2-Methyl vs. N2-Ethyl: Molecular Weight and Rotatable Bond Count Impact on Lead Optimization

The N2-methyl substitution on the target compound yields a molecular weight of 209.25 Da, which is 14.02 Da lower than the N2-ethyl analog (223.27 Da, CAS 2059932-29-3) . In fragment-based and lead-optimization campaigns, each 14 Da reduction in molecular weight contributes favourably to ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy-atom count) [1]. The N2-methyl compound also possesses one fewer rotatable bond than the N2-ethyl analog, providing a modest entropic advantage in target binding.

medicinal chemistry building block selection lipophilic efficiency

N2-Methyl vs. N2-Cyclopropylmethyl: Lipophilicity (XLogP3) Differentiation for CNS vs. Periphery Targeting

The N2-methyl target compound has a computed XLogP3 that is lower than the N2-cyclopropylmethyl analog (CID 71305931, XLogP3-AA = 0.3; MW 249.31 Da) [1]. While the exact XLogP3 for the target compound has not been independently published via PubChem, the smaller N2-substituent predicts a lower logP consistent with its lower molecular weight and TPSA of 56.15 Ų . For CNS programmes, the target compound's lower lipophilicity and TPSA below 70 Ų favour blood-brain barrier penetration, whereas the higher lipophilicity of the cyclopropylmethyl analog may be more suitable for peripherally restricted targets [2].

CNS drug design lipophilicity blood-brain barrier penetration

pKa of Secondary Amine (7.67 ± 0.40): Implications for Salt Formation and Chromatographic Purification

The target compound possesses a secondary amine (position 5) with a predicted pKa of 7.67 ± 0.40 . This moderately basic center enables controlled protonation and salt formation under mildly acidic conditions (pH < 6), facilitating purification by aqueous extraction or ion-exchange chromatography. In contrast, the 5-Boc-protected analog (CAS 1391732-65-2) lacks this basic nitrogen, eliminating salt-formation capability and requiring solely organic-phase purification . The 3-carboxylic acid positional isomer (CAS 933689-86-2) presents an acidic handle (predicted pKa ~4–5) rather than a basic one, leading to fundamentally different purification and coupling strategies .

salt selection purification ionizable group

Ethyl Ester at C7 as a Traceless Protecting Group: Synthetic Step-Count Comparison with Free Carboxylic Acid Analogs

The 7-ethyl carboxylate serves as a traceless carboxylic acid protecting group that can be removed under mild saponification conditions (LiOH, THF/H₂O) to reveal the free acid for amide coupling, or directly subjected to aminolysis. The 5-Boc-7-carboxylic acid analog (CAS 1391732-65-2) already bears a free acid at C7 but requires an additional Boc-deprotection step (TFA or HCl/dioxane) to liberate the secondary amine, adding one synthetic operation relative to the target compound when both functional groups are ultimately desired . Patent CN110551123A explicitly describes a four-step sequence to access the 5-Boc-7-carboxylic acid derivative from the ethyl ester precursor, confirming that the ethyl ester form is the more synthetically economical starting point when both N5 and C7 diversification are planned [1].

synthetic efficiency protecting group strategy amide coupling

Scaffold Biological Precedent: Pyrazolo[4,3-c]pyridine Core as Validated Kinase and PPI Inhibitor Pharmacophore

The pyrazolo[4,3-c]pyridine scaffold has demonstrated quantifiable activity in multiple target classes. In c-Met kinase inhibition, compound 8c (a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative) exhibited an IC₅₀ of 68 nM with >50-fold selectivity over other tyrosine kinases [1]. In the PEX14–PEX5 protein-protein interaction space, pyrazolo[4,3-c]pyridine derivative 1 showed a K_D of 163 μM by NMR CSP and EC₅₀ values of 265 μM (TbPEX14) and 539 μM (TcPEX14) in AlphaScreen assays, with cellular trypanocidal activity [2]. While the target compound itself is an intermediate building block, these data establish the scaffold's broad biological relevance and support its selection for library synthesis targeting kinases, PPI interfaces, and antiparasitic programmes.

kinase inhibition protein-protein interaction antitrypanosomal activity

Commercial Availability and Purity Benchmarking: ISO-Certified 98% Purity with Multi-Vendor Supply Redundancy

The target compound is available from multiple independent vendors at ≥97–98% purity (HPLC), with at least one supplier (MolCore) providing ISO-certified quality systems suitable for GLP/GMP-adjacent research environments . In comparison, the N2-cyclopropylmethyl analog is listed at 97% purity but from fewer suppliers, and the 5-Boc-7-carboxylic acid analog (CAS 1391732-65-2) is also available at 97% but with narrower geographic distribution . Multi-vendor availability reduces single-supplier dependency and procurement risk for long-term medicinal chemistry programmes.

supply chain purity ISO certification

Optimal Application Scenarios for Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Based on Quantitative Differentiation


Kinase-Focused Library Synthesis Requiring Low-MW, High-LE Building Blocks

The target compound's molecular weight of 209.25 Da and predicted favourable ligand efficiency make it suited for kinase inhibitor library construction, particularly for programmes targeting c-Met, TrkA, or other tyrosine kinases where the tetrahydropyrazolo[4,3-c]pyridine scaffold has demonstrated nanomolar potency (IC₅₀ = 68 nM for c-Met lead 8c) [1]. Its orthogonal N5 and C7 functional handles allow for parallel diversification in library format.

CNS Drug Discovery Programmes Requiring TPSA < 70 Ų and Controlled Lipophilicity

With a TPSA of 56.15 Ų and predicted moderate XLogP3, the target compound falls within the desirable CNS MPO parameter space (TPSA < 70 Ų, XLogP3 1–3) [2]. In contrast to the more lipophilic N2-cyclopropylmethyl analog (XLogP3-AA 0.3, but higher MW and hydrophobicity), the N2-methyl compound offers a balanced profile suitable for CNS penetration while maintaining synthetic tractability [3].

Multi-Step Medicinal Chemistry Routes Requiring Sequential N5 and C7 Functionalization

The target compound's ethyl ester at C7 serves as a traceless protecting group that can be selectively removed (saponification) without affecting the N2-methyl group or the N5 secondary amine. This allows sequential diversification: N5 functionalization (e.g., amide formation, reductive amination) followed by C7 ester hydrolysis and subsequent amide coupling. Patent CN110551123A confirms that accessing the equivalent dual-functionalized Boc-protected intermediate requires at least four synthetic steps, whereas the target compound can achieve the same in two to three steps, representing a ≥25% reduction in step count [4].

Antiparasitic Drug Discovery Leveraging PEX14–PEX5 PPI Inhibition

The pyrazolo[4,3-c]pyridine scaffold has produced the first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction, with demonstrated cellular activity against Trypanosoma brucei and T. cruzi (EC₅₀ = 265–539 μM for initial hit) [5]. The target compound, as a core intermediate, can be elaborated into focused libraries targeting this validated antiparasitic PPI interface, offering a differentiated profile from kinase-targeted pyrazolo[3,4-b]pyridine scaffolds.

Quote Request

Request a Quote for Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.